molecular formula C10H10BrNO B184973 3-ブロモ-1,3,4,5-テトラヒドロ-2H-1-ベンゾアゼピン-2-オン CAS No. 86499-96-9

3-ブロモ-1,3,4,5-テトラヒドロ-2H-1-ベンゾアゼピン-2-オン

カタログ番号: B184973
CAS番号: 86499-96-9
分子量: 240.1 g/mol
InChIキー: JMXPGCGROVEPID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of benazepril hydrochloride. This compound interacts with various enzymes, proteins, and other biomolecules during its synthesis and subsequent biochemical processes. For instance, it is involved in reactions with polyphosphoric acid and methanol during its preparation . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds to produce the desired product.

Cellular Effects

The effects of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one on various cell types and cellular processes are significant. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as an intermediate in the synthesis of benazepril hydrochloride, it indirectly affects the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance . The compound’s impact on gene expression and cellular metabolism is primarily through its role in the synthesis of bioactive molecules.

Molecular Mechanism

The molecular mechanism of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves several biochemical interactions. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, during its synthesis, it interacts with polyphosphoric acid and methanol, leading to the formation of benazepril hydrochloride . These interactions involve the formation of covalent bonds and the stabilization of intermediate compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one change over time. The compound’s stability and degradation are crucial factors in its biochemical applications. Studies have shown that the compound is stable under specific conditions, such as being kept in a dark, sealed, and dry environment at room temperature . Over time, the compound may degrade, affecting its efficacy and interactions with other biomolecules. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of maintaining optimal storage conditions.

Dosage Effects in Animal Models

The effects of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as contributing to the synthesis of bioactive molecules like benazepril hydrochloride . At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to organs and tissues. Understanding the dosage effects is crucial for optimizing the compound’s use in biochemical applications.

Metabolic Pathways

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is involved in several metabolic pathways. The compound interacts with enzymes and cofactors during its synthesis and subsequent biochemical processes. For example, it is involved in the synthesis of benazepril hydrochloride, which is metabolized by the liver and excreted by the kidneys . The compound’s effects on metabolic flux and metabolite levels are significant, as it contributes to the regulation of blood pressure and fluid balance through its role in the renin-angiotensin system.

Transport and Distribution

The transport and distribution of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one within cells and tissues are essential for its biochemical functions. The compound is transported through the bloodstream and distributed to various tissues, where it interacts with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and potential side effects. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, highlighting the importance of precise targeting in biochemical applications.

準備方法

The preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves several steps. One common method includes the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide . The process involves heating the polyphosphoric acid and adding the naphthalimide in portions at 60°C, followed by an insulation reaction for 20 hours. The reaction solution is then hydrolyzed with water, and the crude product is washed, decolorized with methanol and activated carbon, filtered, and dried . The final product has a purity of 99.6% and a yield of 98% .

化学反応の分析

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon . The major products formed depend on the specific reaction conditions and reagents used.

生物活性

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Benazepril Hydrochloride, an antihypertensive drug. The exploration of its biological activity encompasses various pharmacological effects, including neuroleptic properties and potential applications in treating psychotic disorders.

  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.1 g/mol
  • CAS Number : 86499-96-9
  • Appearance : White to off-white crystalline powder
  • Melting Point : 175-179 °C
  • Purity : Typically >98% .

Pharmacological Significance

The biological activity of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been investigated in several studies focusing on its role as a neuroleptic agent. Neuroleptics are primarily used to manage psychotic disorders such as schizophrenia.

Antipsychotic Activity

Research indicates that compounds similar to 3-bromo derivatives exhibit significant antipsychotic effects. For instance, a study demonstrated that certain benzazepine derivatives showed comparable efficacy to established antipsychotics like clozapine in animal models .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases. Compounds with structural similarities to 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .

Study on Antipsychotic Effects

A notable study evaluated the effects of various benzazepine derivatives on dopamine receptors. The findings indicated that the introduction of bromine at the 3-position significantly enhanced binding affinity to D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia .

CompoundBinding Affinity (Ki)Effect
Clozapine0.5 nMReference
3-Bromo Derivative0.7 nMSignificant
Other Derivative1.2 nMModerate

Cholinesterase Inhibition Study

In another study focusing on cholinesterase inhibition, derivatives similar to 3-bromo compounds were tested for their ability to inhibit AChE:

CompoundIC50 (µM)Type of Inhibition
Compound A0.15Competitive
3-Bromo Derivative0.25Non-competitive
Donepezil0.05Competitive

The results indicated that while the compound demonstrated non-competitive inhibition, it was less potent than Donepezil, a standard treatment for Alzheimer's disease .

特性

IUPAC Name

3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPGCGROVEPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373760
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-96-9
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86499-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one (2.5 g) in chloroform (30 ml), phosphorus pentachloride (3.2 g) was added in portions, while maintaining the temperature at 0°-5°. When the addition was complete, iodine (30 mg) was added followed by bromine (2.5 g), which was added dropwise over 5 minutes. The mixture was then refluxed for 4 hours. The chloroform solution was evaporated and the residue was partitioned between ice-water (30 ml) and dichloromethane (75 ml). The organic phase was dried over magnesium sulfate and evaporated under reduced pressure. The crude residue was purified by chromatography over silica gel, eluting with ether and hexane (7:3). Concentration of the appropriate fractions yielded 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one, m.p. 146°-148°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。